molecular formula C9H5F2N B11916800 4,7-Difluoroquinoline

4,7-Difluoroquinoline

Cat. No.: B11916800
M. Wt: 165.14 g/mol
InChI Key: VCADDLPEDCZOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Difluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Difluoroquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic substitution of halogen atoms in quinoline with fluorine atoms. For example, the treatment of 4,7-dichloroquinoline with a fluorinating agent such as potassium fluoride in the presence of a polar aprotic solvent like dimethyl sulfoxide can yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The reactions of this compound can yield a variety of products, including substituted quinolines and complex heterocyclic compounds, depending on the reagents and conditions used .

Scientific Research Applications

4,7-Difluoroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Difluoroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Uniqueness: 4,7-Difluoroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H5F2N

Molecular Weight

165.14 g/mol

IUPAC Name

4,7-difluoroquinoline

InChI

InChI=1S/C9H5F2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H

InChI Key

VCADDLPEDCZOQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1F)F

Origin of Product

United States

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